Azelaic dihydrazide
Overview
Description
. It is a derivative of nonanedioic acid and is characterized by the presence of two hydrazide groups. This compound is known for its applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Azelaic dihydrazide, also known as Nonanedihydrazide, primarily targets iron surfaces . It acts as a corrosion inhibitor, forming a protective layer on the iron surface to prevent corrosion . In addition, it has been suggested that this compound may have potential interactions with the SARS-CoV-2 Spike Protein .
Mode of Action
The compound interacts with its targets through a process known as adsorption . Density Functional Theory (DFT) calculations, Monte Carlo (MC), and Molecular Dynamics (MD) simulations have been used to model this interaction . The presence of significant binding between the inhibitor and the iron metal is supported by the analysis of the resultant complex .
Biochemical Pathways
It is known that the compound can inhibit the movement of corrosive particles, thus protecting the metallic substrate against a corrosive electrolyte . This suggests that this compound may affect pathways related to corrosion processes.
Pharmacokinetics
It is known that azelaic acid, a related compound, is well-tolerated in humans and can be administered topically, orally, and systemically . Approximately 60% of Azelaic acid is eliminated in the urine within 12 hours, and part of it is metabolized by β-oxidation in the mitochondria .
Result of Action
The primary result of this compound’s action is the inhibition of corrosion on iron surfaces . It forms a protective layer on the iron surface, preventing the interaction of the iron with corrosive agents . This results in the preservation of the iron surface and an extension of its lifespan.
Action Environment
The action of this compound is influenced by environmental factors such as temperature . Studies have shown that the compound has an excellent ability to slow down the movement of corrosive particles at low temperatures, thus enhancing its ability to inhibit corrosion .
Biochemical Analysis
Biochemical Properties
Nonanedihydrazide plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various electrophiles, such as aldehydes and ketones, to form stable hydrazone derivatives. These interactions are crucial in the synthesis of heterocycles, peptides, and polymers. Nonanedihydrazide also interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of new compounds. The compound’s ability to form stable bonds with electrophiles makes it a valuable reagent in biochemical research and pharmaceutical synthesis.
Cellular Effects
Nonanedihydrazide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. For example, nonanedihydrazide’s interaction with aldehydes and ketones can lead to the formation of hydrazone derivatives, which may alter cellular functions. Additionally, nonanedihydrazide has been studied for its potential effects on mitochondrial function and reactive oxygen species (ROS) generation, which can impact cell viability and apoptosis .
Molecular Mechanism
At the molecular level, nonanedihydrazide exerts its effects through nucleophilic addition-elimination mechanisms. The hydrazide group in nonanedihydrazide acts as a nucleophile, attacking electrophilic carbonyl groups in aldehydes and ketones to form hydrazone derivatives. This reaction is believed to proceed through a nucleophilic addition followed by the elimination of water. Nonanedihydrazide’s ability to form stable hydrazone derivatives is essential for its role in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nonanedihydrazide can change over time due to its stability and degradation properties. Nonanedihydrazide is generally stable under standard laboratory conditions, but its reactivity may decrease over time if exposed to moisture or high temperatures . Long-term studies have shown that nonanedihydrazide can maintain its reactivity for extended periods, making it a reliable reagent for biochemical experiments . It is essential to store nonanedihydrazide in a dry, cool environment to prevent degradation and ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of nonanedihydrazide in animal models vary with different dosages. At low doses, nonanedihydrazide has been shown to be non-toxic and safe for use in laboratory experiments . At higher doses, nonanedihydrazide may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the appropriate dosage for each specific application to avoid adverse effects and ensure the safety of the animal models .
Metabolic Pathways
Nonanedihydrazide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can participate in the synthesis of complex organic molecules by forming stable hydrazone derivatives with aldehydes and ketones. These reactions are catalyzed by specific enzymes that facilitate the nucleophilic addition-elimination mechanism. Nonanedihydrazide’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical processes within the cell .
Transport and Distribution
Within cells and tissues, nonanedihydrazide is transported and distributed through interactions with transporters and binding proteins . These interactions help localize nonanedihydrazide to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution within the cell can influence its reactivity and interactions with other biomolecules, affecting its overall function .
Subcellular Localization
Nonanedihydrazide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, nonanedihydrazide may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Understanding the subcellular localization of nonanedihydrazide is essential for elucidating its biochemical functions and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azelaic dihydrazide can be synthesized through the reaction of nonanedioic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dihydrazide product .
Industrial Production Methods: In industrial settings, the production of nonanedihydrazide may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Azelaic dihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanedioic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Azelaic dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocycles, peptides, and polymers.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It serves as an effective corrosion inhibitor for mild steel, particularly in acidic environments.
Comparison with Similar Compounds
- Azelaic Dihydrazide
- Heptane-1,7-dicarbohydrazide
- Adipic Dihydrazide
Comparison: this compound is unique due to its specific molecular structure, which provides distinct properties such as high corrosion inhibition efficiency and versatility in synthetic applications . Compared to similar compounds, nonanedihydrazide exhibits superior performance in forming stable protective layers on metal surfaces .
Properties
IUPAC Name |
nonanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NN)CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884029 | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-95-9 | |
Record name | Azelaic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelaic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanedioic acid, 1,9-dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azelaohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nonanedihdrazide interact with the mild steel surface to inhibit corrosion in hydrochloric acid?
A1: While the abstract provided doesn't delve into the specific interaction mechanism, the research likely investigates how Nonanedihdrazide, a nonanedioic acid derivative, adsorbs onto the mild steel surface. [] This adsorption creates a protective layer that hinders the corrosive hydrochloric acid from reaching the metal, thus inhibiting the corrosion process. The study likely explores the nature of this adsorption (physisorption or chemisorption) and its effectiveness under various conditions.
Q2: What theoretical methods were employed to complement the experimental findings on Nonanedihdrazide's corrosion inhibition properties?
A2: Although the abstract doesn't specify the exact theoretical methods used, the research likely employs computational chemistry techniques. [] These might include molecular dynamics simulations to understand the interaction between Nonanedihdrazide and the metal surface at a molecular level, or density functional theory (DFT) calculations to investigate the electronic properties of Nonanedihdrazide and its influence on the adsorption process. These theoretical studies help in understanding the experimental observations and in designing more effective corrosion inhibitors.
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